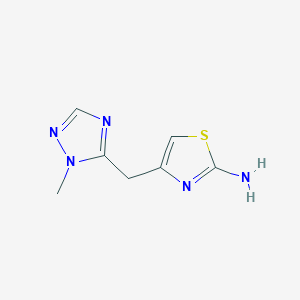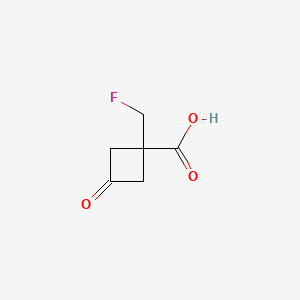
1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a fluoromethyl group, a ketone, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the fluoromethylation of a cyclobutane precursor. One common method is the reaction of cyclobutanone with a fluoromethylating agent such as fluoroiodomethane in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(Carboxymethyl)-3-oxocyclobutane-1-carboxylic acid.
Reduction: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties due to the presence of the fluoromethyl group.
Mechanism of Action
The mechanism by which 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for the target enzyme.
Comparison with Similar Compounds
1-(Fluoromethyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-oxocyclobutane-1-carboxylic acid: Similar structure but with a chloromethyl group instead of a fluoromethyl group. The fluoromethyl group provides different electronic properties and reactivity.
1-(Hydroxymethyl)-3-oxocyclobutane-1-carboxylic acid: Contains a hydroxymethyl group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.
1-(Methyl)-3-oxocyclobutane-1-carboxylic acid:
The uniqueness of 1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid lies in the presence of the fluoromethyl group, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C6H7FO3 |
|---|---|
Molecular Weight |
146.12 g/mol |
IUPAC Name |
1-(fluoromethyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7FO3/c7-3-6(5(9)10)1-4(8)2-6/h1-3H2,(H,9,10) |
InChI Key |
PIWINFPNEWODBM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(CF)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15310535.png)
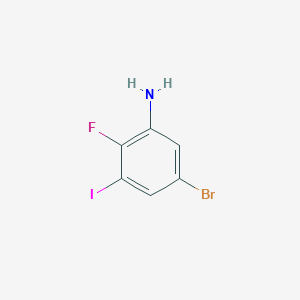

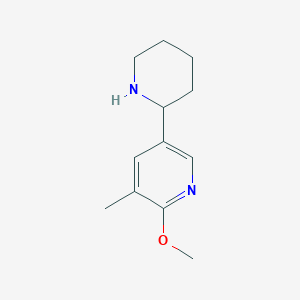

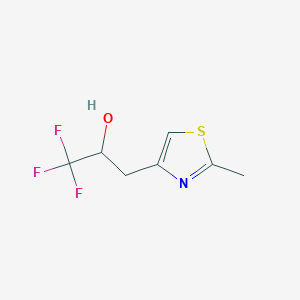

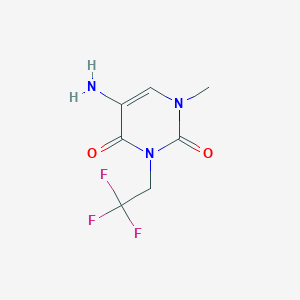
![2-[4-({[2-(3-Methylphenoxy)ethyl]carbamoyl}methoxy)phenyl]aceticacid](/img/structure/B15310597.png)
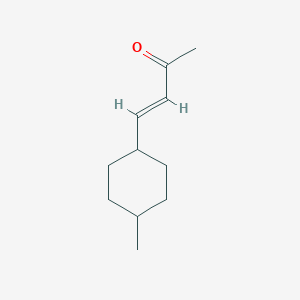
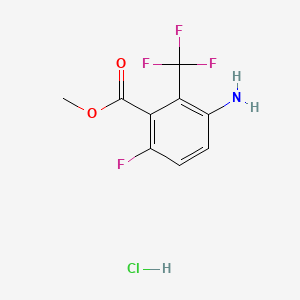
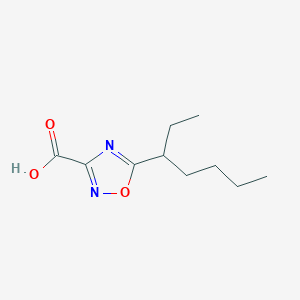
![(4,4-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B15310623.png)
